Teriflunomide is the active metabolite of leflunomide, and it acts as an immunomodulatory agent by inhibiting pyrimidine synthesis. It is marketed under the name Aubagio® and is indicated for the treatment of multiple sclerosis, specifically relapsing forms. The FDA label states an important warning about the risk of hepatoxicity and teratogenicity for patients using teriflunomide.
Teriflunomide is a Pyrimidine Synthesis Inhibitor. The mechanism of action of teriflunomide is as a Dihydroorotate Dehydrogenase Inhibitor.
Teriflunomide is an orally available immunomodulatory agent used to treat relapsing multiple sclerosis. Teriflunomide is associated with transient serum enzyme elevations during therapy and with rare instances of acute liver injury.
See also: Leflunomide (is active moiety of).
Teriflunomide
CAS No.: 163451-81-8
Cat. No.: VC0003375
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163451-81-8 |
---|---|
Molecular Formula | C12H9F3N2O2 |
Molecular Weight | 270.21 g/mol |
IUPAC Name | (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
Standard InChI | InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- |
Standard InChI Key | UTNUDOFZCWSZMS-YFHOEESVSA-N |
Isomeric SMILES | C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O |
SMILES | CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES | CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Appearance | Powder |
Chemical Properties and Structure
Teriflunomide is a small molecule with the chemical formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.211 g/mol . The compound exhibits distinctive pharmacokinetic properties that influence its clinical application. It demonstrates extremely high protein binding in human plasma (>99.3%), which contributes to its remarkably long elimination half-life of approximately two weeks .
The physical and chemical characteristics of teriflunomide allow for convenient oral administration, typically as a once-daily tablet. The excretion of this compound follows dual pathways, occurring primarily through the bile duct (fecal elimination) and secondarily via renal excretion . This extended presence in the body necessitates special consideration when discontinuation is required, particularly in situations such as pregnancy planning.
Mechanism of Action
The primary mechanism of teriflunomide centers on its ability to selectively and reversibly inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a critical role in de novo pyrimidine synthesis, which is essential for the rapid proliferation of activated lymphocytes.
Cellular Effects
When lymphocytes become activated, they undergo rapid division requiring substantial pyrimidine synthesis to support DNA replication during the S (synthesis) phase of the cell cycle. Teriflunomide's inhibition of DHODH interrupts this process, causing cell cycle arrest in early S phase without inducing cell death . This mechanism exerts a cytostatic effect specifically on proliferating T and B lymphocytes, thus limiting their involvement in the inflammatory processes that drive MS pathogenesis .
Importantly, this mechanism primarily affects rapidly dividing, activated lymphocytes while sparing resting lymphocytes. This selectivity occurs because non-activated lymphocytes can meet their limited pyrimidine requirements through an alternative metabolic pathway known as the salvage pathway . The result is a more targeted immunomodulation that preserves many aspects of normal immune function.
Selective Immunomodulation
In vitro studies have revealed several noteworthy features of teriflunomide's mechanism:
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The anti-proliferative effects appear most pronounced in T cells bearing high-affinity T-cell receptors, which are thought to mediate many autoimmune processes, including those in MS .
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Teriflunomide may impede formation of the immune synapse necessary for T-cell activation, potentially through a DHODH-independent mechanism .
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The compound decreases the release of pro-inflammatory cytokines including interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1) from monocytes .
These mechanisms collectively result in decreased inflammatory activity without broadly suppressing immune function, which may explain why teriflunomide "may decrease the risk of infections compared to chemotherapy-like drugs because of its more-limited effects on the immune system" .
Comparative Mechanism Profile
Table 1: Comparison of Teriflunomide's Mechanism of Action with Other MS Therapies
Pharmacokinetics
Teriflunomide demonstrates several distinctive pharmacokinetic properties that influence its clinical application and monitoring requirements.
Absorption and Distribution
Following oral administration, teriflunomide reaches maximum plasma concentrations relatively quickly, typically within 1-4 hours . The compound has a volume of distribution of approximately 11 liters after intravenous administration . Perhaps most notably, teriflunomide exhibits extensive plasma protein binding exceeding 99%, which contributes significantly to its prolonged presence in the body .
Metabolism and Elimination
As the active metabolite of leflunomide, teriflunomide itself undergoes limited further metabolism. The compound has an elimination half-life of approximately two weeks, with excretion occurring through both biliary/fecal routes and renal pathways . This extended half-life has important implications for both the dosing schedule (allowing once-daily administration) and for situations requiring drug elimination (such as pregnancy planning or managing toxicity).
Clinical Efficacy
Teriflunomide's clinical efficacy has been demonstrated in multiple randomized controlled trials and real-world studies, establishing its place in the treatment armamentarium for relapsing forms of MS.
Pivotal Trial Results
The phase 3 TEMSO trial (Teriflunomide Multiple Sclerosis Oral) represented a landmark study for this compound. In this placebo-controlled trial, teriflunomide 14 mg significantly extended the time to first clinical event compared with placebo, with an unadjusted hazard ratio of 0.37 (95% CI, 0.16-0.84; P = 0.02) . This corresponded to a 63% reduction in the unadjusted risk of a first MS-related clinical event . When adjusted for relevant variables, the hazard ratio improved to 0.28 (95% CI, 0.11-0.71; P = 0.007), representing a 72% risk reduction .
In another pivotal trial known as TOWER, teriflunomide demonstrated significant benefits on relapse rates. By study end, the annualized relapse rate was significantly lower with teriflunomide 14 mg (0.32 [95% CI 0.27-0.38]) compared to placebo (0.50 [95% CI 0.43-0.58]; p=0.0001) . Additionally, teriflunomide 14 mg reduced the risk of sustained disability accumulation by 32% compared with placebo (hazard ratio 0.68 [95% CI 0.47-1.00]; p=0.0442) .
Dose-Dependent Effects
The clinical trials consistently demonstrated that teriflunomide 14 mg provided superior efficacy compared to the 7 mg dose, particularly regarding disability outcomes. While both doses significantly reduced relapse rates compared to placebo, only the 14 mg dose significantly reduced the risk of disability progression . This dose-dependent effect informed regulatory approvals and clinical practice guidelines.
Real-World Effectiveness
A large retrospective study conducted at 15 sites in Spain evaluated 776 patients with RRMS treated with teriflunomide under routine clinical practice conditions. After 24 months of treatment, teriflunomide reduced the annualized relapse rate by 72% (from 0.43 [0.40, 0.47] at baseline to 0.12 [0.10, 0.14]; P<0.0001) . Furthermore, 81.8% of patients remained relapse-free during the two-year observation period .
The real-world study also demonstrated stabilization of disability, with the mean Expanded Disability Status Scale (EDSS) score changing minimally from 1.9 (1.5) at baseline to 2.0 (1.6) at month 24 . Additionally, significant reductions in MRI disease activity were observed, with decreases in both gadolinium-enhancing T1 lesions and new or enlarging T2 lesions .
Adverse Event | Placebo (n=385) | Teriflunomide 7mg (n=409) | Teriflunomide 14mg (n=371) |
---|---|---|---|
ALT increases | 8% | 11% | 14% |
Hair thinning | 4% | 10% | 13% |
Headache | 11% | 15% | 12% |
Serious adverse events | 12% | 13% | 12% |
Treatment Discontinuation
In the Spanish real-world study, approximately one-third of patients (34.2%) discontinued teriflunomide treatment during the 24-month observation period. The most common reasons for discontinuation were lack of effectiveness (58.0%), adverse events (31.9%), and pregnancy planning (6.6%) . Among those discontinuing due to adverse events, gastrointestinal disorders were the most frequent cause.
Long-Term Outcomes
The long-term safety and efficacy of teriflunomide have been evaluated in extension studies, providing valuable information about its performance over extended treatment periods.
Sustained Efficacy
The long-term extension data demonstrated that teriflunomide's clinical efficacy was maintained throughout the extended observation period. In patients who switched from placebo to active treatment at the start of the extension phase, annualized relapse rates and gadolinium-enhancing T1 lesion counts promptly decreased and subsequently remained low .
Disability measures remained remarkably stable across all treatment groups, with a median Expanded Disability Status Scale (EDSS) score ≤2.5 and a probability of 12-week disability progression ≤0.48 throughout the extended follow-up period . This sustained effect on disability represents a particularly important outcome given the progressive nature of untreated MS.
In the authors' assessment, this extension study "provides Class III evidence that long-term treatment with teriflunomide is well-tolerated and efficacy of teriflunomide is maintained long-term" .
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